

physicochemical and spectroscopic properties of FDVA

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Compound of Interest

Compound Name: (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide

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An In-depth Technical Guide on the Physicochemical and Spectroscopic Properties of 2,5-Furandicarboxylic Acid (FDCA)

Disclaimer: This guide addresses the properties of 2,5-Furandicarboxylic acid (FDCA), assuming the user query for "FDVA" was a typographical error. FDCA is a prominent, bio-based platform chemical with significant academic and industrial interest.

Introduction

2,5-Furandicarboxylic acid (FDCA) is a renewable, bio-based aromatic dicarboxylic acid that has been identified by the U.S. Department of Energy as one of the top 12 value-added chemicals from biomass.^{[1][2]} It serves as a sustainable substitute for petroleum-derived terephthalic acid in the production of various polymers, most notably polyethylene furanoate (PEF), a promising alternative to polyethylene terephthalate (PET).^{[3][4]} The furan ring in FDCA's structure imparts unique properties to these polymers, including enhanced barrier properties and thermal stability.^{[1][5]} This technical guide provides a comprehensive overview of the physicochemical and spectroscopic properties of FDCA, along with detailed experimental protocols for its synthesis, purification, and analysis, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The distinct physicochemical properties of FDCA are largely influenced by its rigid, aromatic furan ring and the two carboxylic acid functional groups, which allow for strong intermolecular hydrogen bonding.[\[1\]](#)[\[5\]](#)

Core Physicochemical Data

A summary of the key physicochemical properties of FDCA is presented in the table below.

Property	Value	Reference(s)
Chemical Formula	C ₆ H ₄ O ₅	[5] [6]
Molecular Weight	156.09 g/mol	[5] [6]
Appearance	White to off-white solid/powder	[1] [3]
Melting Point	342 °C (>300 °C with decomposition)	[1] [5] [7]
Boiling Point	420 °C	[1]
Density	1.604 g/cm ³	[1]
pKa ₁	2.28 (Predicted)	[8] [9]
pKa ₂	4.38	[1]

Solubility

FDCA's low solubility in water and many common organic solvents at room temperature presents a significant challenge for its purification and processing.[\[10\]](#) However, its solubility increases with temperature and can be significantly enhanced in certain solvent systems.[\[11\]](#) [\[12\]](#) It is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol.[\[1\]](#)[\[9\]](#)

The following table summarizes the mole fraction solubility of FDCA in various pure organic solvents at different temperatures.

Temperature (K)	Methanol	1-Butanol	Isobutanol	Acetic Acid	Ethyl Acetate	Methyl Isobutyl Ketone (MIBK)		Reference(s)
						Isobutyl Ketone	Acetonitrile	
313.15	0.0103	0.0045	0.0038	0.0025	0.0012	0.0015	0.0008	[11][12]
323.15	0.0152	0.0068	0.0057	0.0039	0.0019	0.0024	0.0013	[11][12]
333.15	0.0221	0.0101	0.0084	0.0059	0.0030	0.0037	0.0020	[11][12]
343.15	0.0316	0.0147	0.0122	0.0088	0.0046	0.0057	0.0031	[11][12]
353.15	0.0447	0.0208	0.0173	0.0128	0.0068	0.0086	0.0047	[11][12]
363.15	0.0628	0.0292	0.0242	0.0184	0.0099	0.0128	0.0070	[11][12]

Binary solvent systems, particularly mixtures of water with organic solvents like DMSO or tetrahydrofuran (THF), have been shown to dramatically increase the solubility of FDCA. For instance, a 20/80 w/w water/DMSO mixture can dissolve up to 23.1 wt% of FDCA, which is 190 times more than in pure water.[13][14]

Spectroscopic Properties

UV-Vis Spectroscopy

FDCA exhibits ultraviolet (UV) absorption due to the conjugated π -electron system of the furan ring and carboxylic acid groups. The UV-Vis spectrum of FDCA typically shows a maximum absorbance (λ_{max}) in the range of 258-265 nm.[15][16] This property is useful for the quantitative analysis of FDCA using High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

- Instrumentation: A standard UV-Vis spectrophotometer.
- Sample Preparation:
 - Prepare a stock solution of FDCA in a suitable solvent where it is soluble (e.g., DMSO or a slightly basic aqueous solution).

- Prepare a series of dilutions from the stock solution to create calibration standards.
- Use the same solvent as a blank for background correction.
- Measurement:
 - Record the absorbance spectrum of the blank solution.
 - Record the absorbance spectra of the calibration standards and the unknown sample over a wavelength range of approximately 200-400 nm.
 - Identify the wavelength of maximum absorbance (λ_{max}).
- Quantification:
 - Construct a calibration curve by plotting the absorbance at λ_{max} versus the concentration of the standards.
 - Determine the concentration of the unknown sample using its absorbance at λ_{max} and the calibration curve, ensuring the absorbance value falls within the linear range of the curve.

Fluorescence Spectroscopy

While FDCA itself is not a strongly fluorescent molecule, its derivatives and its use as a ligand in metal-organic frameworks (MOFs) can exhibit fluorescence. A recent study reported the development of a novel fluorescent sensor for histamine using FDCA as the ligand, indicating its potential in fluorescence-based applications.[\[17\]](#)

- Instrumentation: A spectrofluorometer.
- Sample Preparation:
 - Dissolve the fluorescent FDCA derivative or MOF in a suitable solvent.
 - Prepare a blank solution using the same solvent.
- Measurement:

- Determine the optimal excitation wavelength by recording an excitation spectrum while monitoring the emission at an estimated wavelength.
- With the excitation wavelength fixed at the optimum, record the fluorescence emission spectrum.

• Analysis:

- Characterize the fluorescence properties by identifying the excitation and emission maxima and the Stokes shift.
- For quantitative analysis, a calibration curve can be constructed by plotting fluorescence intensity versus concentration.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of FDCA and for assessing its purity. The ^1H NMR spectrum is relatively simple due to the symmetry of the molecule, showing a single peak for the two equivalent furan protons.

Solvent	^1H Chemical Shift (ppm)	^{13}C Chemical Shifts (ppm)	Reference(s)
Methanol-d ₄	7.26 (s, 2H)	Not specified	[5]
DMSO-d ₆	~7.3 (s, 2H)	158.9 (C=O), 147.2 (C-O), 119.5 (C-H)	[18]
D ₂ O	~7.4 (s, 2H)	Not specified	[8]

Note: Chemical shifts can vary slightly depending on the concentration and temperature.

- Instrumentation: A high-resolution NMR spectrometer.
- Sample Preparation:
 - Dissolve an accurately weighed amount of FDCA (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.

- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Data Acquisition:
 - Acquire ^1H and ^{13}C NMR spectra using standard pulse sequences.
 - For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
- Data Processing:
 - Process the raw data (Fourier transformation, phase correction, and baseline correction).
 - Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of FDCA, confirming its identity and purity. It is often coupled with chromatographic techniques like GC or LC for the analysis of complex mixtures.

Ionization Mode	Precursor Ion (m/z)	Key Fragment Ions (m/z)	Fragment Structure/Loss	Reference(s)
EI	156	139, 112, 111, 83, 69, 55	$[\text{M-OH}]^+$, $[\text{M-CO}_2]^+$, etc.	[10] [12]
ESI (-)	155	111	$[\text{M-H-CO}_2]^-$	[19]

For isotopically labeled FDCA ($^{13}\text{C}_6$), the molecular ion and fragments will show a mass shift of +6 Da. For example, in ESI(-), the precursor ion $[\text{M-H}]^-$ would be at m/z 161.[\[19\]](#)

- Instrumentation: A mass spectrometer, often coupled with a gas or liquid chromatograph (GC-MS or LC-MS).

- Sample Preparation:
 - For GC-MS, FDCA typically requires derivatization (e.g., silylation) to increase its volatility. [\[19\]](#)
 - For LC-MS, dissolve the sample in a suitable mobile phase, such as a water/acetonitrile or water/methanol mixture. [\[19\]](#)
- Analysis:
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum in either positive or negative ionization mode.
 - For structural information, perform tandem mass spectrometry (MS/MS) to generate fragment ions.
- Data Interpretation:
 - Identify the molecular ion peak to confirm the molecular weight.
 - Analyze the fragmentation pattern to confirm the structure of the molecule.

Experimental Protocols

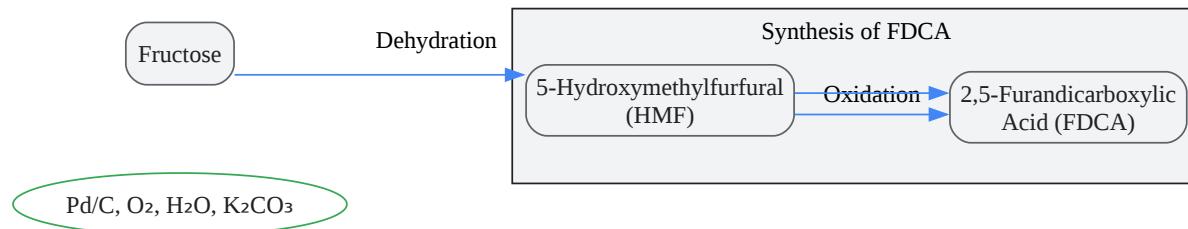
Synthesis of FDCA

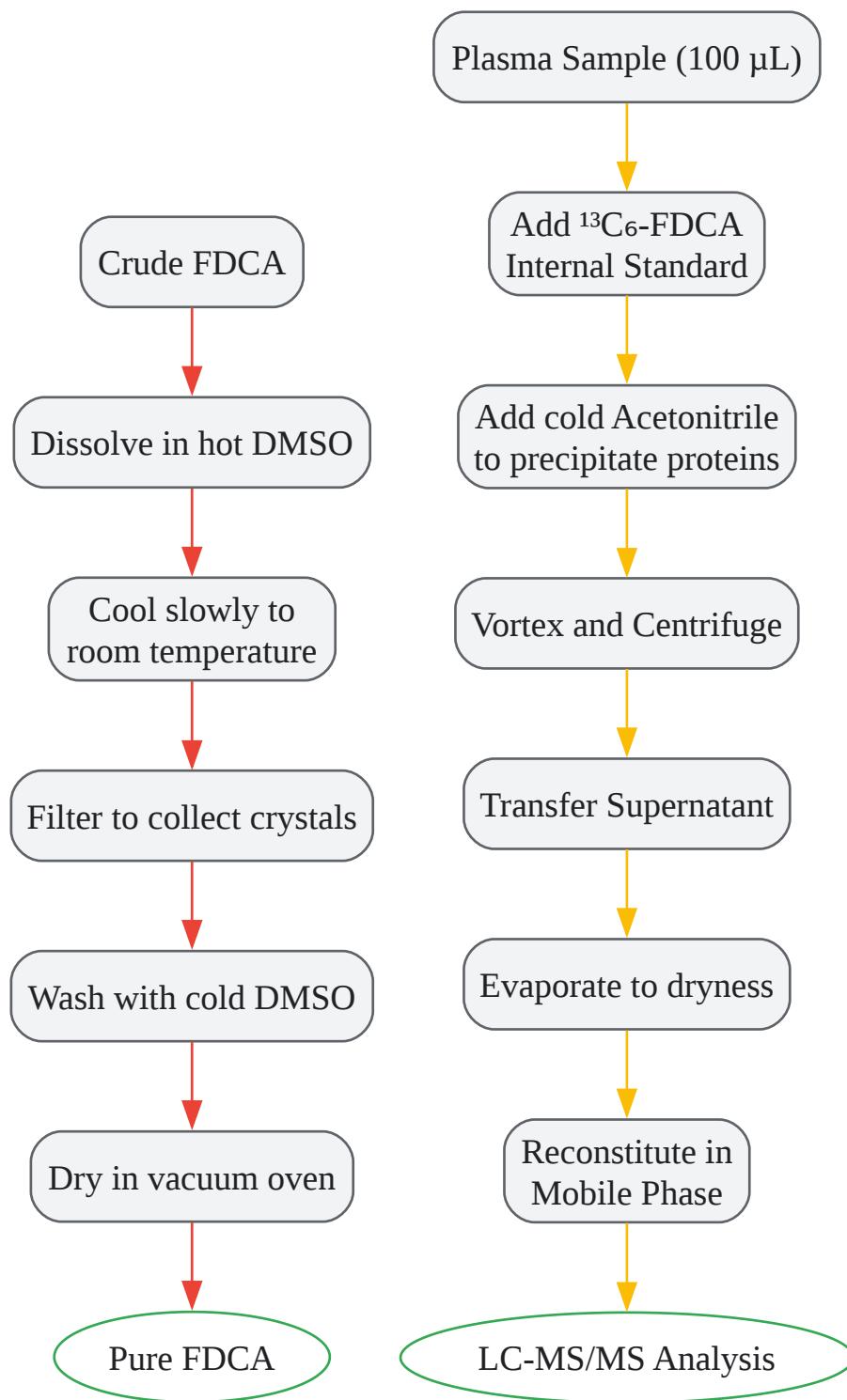
FDCA can be synthesized from various biomass-derived precursors. The most common route is the oxidation of 5-hydroxymethylfurfural (HMF).

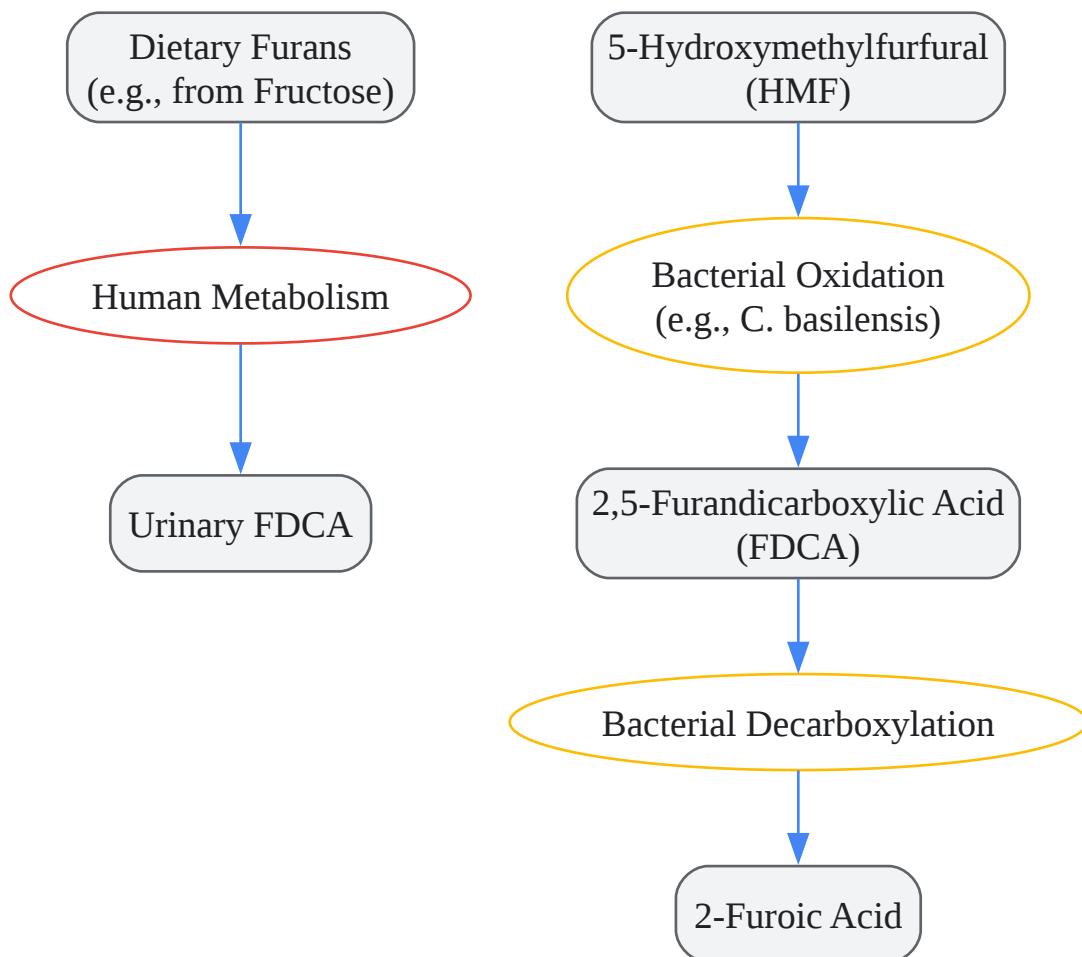
This protocol describes the oxidation of HMF using a Palladium on carbon (Pd/C) catalyst. [\[20\]](#)

- Materials: 5-hydroxymethylfurfural (HMF), Potassium Carbonate (K_2CO_3), 20 wt% Pd/C catalyst, deionized water.
- Reaction Setup: In a 50 mL flask, combine HMF (0.1 g, 0.79 mmol), K_2CO_3 (0.32 g, 2.37 mmol), and the 20 wt% Pd/C catalyst in 5 mL of water.

- Reaction Conditions: Stir the mixture under reflux conditions while bubbling oxygen gas through the reaction at a flow rate of 20 mL/min. Heat the reaction mixture at the desired temperature (e.g., 140 °C) for 30 hours.
- Work-up and Isolation:
 - After the reaction, cool the mixture to room temperature.
 - Separate the catalyst by filtration and wash it with water and ethanol.
 - Concentrate the filtrate to obtain the potassium salt of FDCA.
 - Dissolve the residue in water and acidify with HCl to a pH of 1-2 to precipitate the FDCA.
 - Collect the solid FDCA by filtration, wash with cold water, and dry.







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